Welcome to the BenchChem Online Store!
molecular formula C17H14ClNO B8639447 2-(3-Chloromethylphenoxy)methylquinoline CAS No. 123226-29-9

2-(3-Chloromethylphenoxy)methylquinoline

Cat. No. B8639447
M. Wt: 283.7 g/mol
InChI Key: QZQFCSAFZBNYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06011033

Procedure details

SOCl2 (2 ml) was added to a solution of 3.58 g (13.5 mmol) of 3-(2-quinolinylmethoxy)benzyl alcohol in 100 ml of CHCl3, followed by stirring at room temperature for 24 hours. A small amount of MeOH was added to the reaction mixture and the solvents were distilled off under reduced pressure, whereby the title compound was obtained as white powder.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[CH2:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20]O.CO>C(Cl)(Cl)Cl>[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[CH2:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20][Cl:3]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
3.58 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(CO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off under reduced pressure, whereby the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as white powder

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(CCl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.